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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the use of G-5555, a potent and

selective inhibitor of p21-activated kinase 1 (PAK1), in in vitro experiments. The information is

intended to guide researchers in utilizing G-5555 for studying PAK1 signaling and its role in

various cellular processes, particularly in cancer biology.

Introduction to G-5555
G-5555 is a high-affinity, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs),

with a primary target of PAK1. It demonstrates high selectivity for PAK1, PAK2, and PAK3.[1]

Due to its role in cell proliferation, survival, and migration, PAK1 is a significant target in cancer

research. G-5555 serves as a valuable tool for investigating the therapeutic potential of PAK1

inhibition.

Physicochemical and Pharmacokinetic Properties
A summary of the key properties of G-5555 is presented below.
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Property Value Reference

Molecular Weight 492.96 g/mol [1]

Formula C₂₅H₂₅ClN₆O₃ [1]

CAS Number 1648863-90-4 [1]

Appearance White solid [2]

Solubility of G-5555
Proper solubilization of G-5555 is critical for accurate and reproducible experimental results.

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is

important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can

reduce the solubility of G-5555.[1]

Solvent Concentration Notes

DMSO 99 mg/mL (200.82 mM) [1]

25 mg/mL [3]

20 mM [4]

DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL [3]

Water Insoluble [1]

Ethanol Insoluble [1]

Note: For in vivo studies, specific formulations are required. For example, a clear solution can

be achieved at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

Saline.[5]

Kinase Selectivity Profile
G-5555 exhibits high selectivity for Group I PAKs. The inhibitory activity of G-5555 against a

panel of kinases is summarized below.
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Kinase Target Kᵢ (nM) IC₅₀ (nM) Reference

PAK1 3.7 - [5]

PAK2 11 11 [5]

SIK2 - 9 [5]

KHS1 - 10 [5]

MST4 - 20 [5]

YSK1 - 34 [5]

MST3 - 43 [5]

Lck - 52 [5]

pMEK (cellular assay) - 69 [4]

G-5555 shows minimal activity against the hERG channel, with less than 50% inhibition at 10

μM, suggesting a lower risk of cardiotoxicity.[3][6]

Signaling Pathway
G-5555 inhibits the PAK1 signaling pathway, which is a critical downstream effector of Rho

GTPases (Cdc42 and Rac1). This pathway plays a key role in regulating cytoskeletal

dynamics, cell motility, survival, and proliferation.
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Caption: G-5555 inhibits the PAK1 signaling cascade.
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Experimental Protocols
The following are suggested protocols for common in vitro experiments using G-5555. It is

recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of G-5555 Stock Solution
Materials:

G-5555 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

1. Briefly centrifuge the vial of G-5555 powder to ensure all the material is at the bottom.

2. Prepare a 10 mM stock solution by dissolving the appropriate amount of G-5555 in

anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93

mg of G-5555 (MW: 492.96) in 1 mL of DMSO.

3. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication

can be used to aid dissolution if precipitation is observed.[5]

4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

5. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-

term storage (up to 1 year).[1]

Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of G-5555 on the viability of cancer cell lines, particularly

those with PAK1 amplification.

Materials:

PAK1-amplified cancer cell line (e.g., MDAMB-175) and a non-amplified control cell line.
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Complete cell culture medium.

96-well cell culture plates.

G-5555 stock solution (10 mM in DMSO).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

DMSO.

Microplate reader.

Procedure:

1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium and incubate for 24 hours.

2. Prepare serial dilutions of G-5555 in complete medium from the 10 mM stock solution. The

final concentrations should typically range from 0.01 µM to 10 µM. Include a DMSO-only

vehicle control (the final DMSO concentration should not exceed 0.1%).

3. Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of G-5555 or vehicle control.

4. Incubate the plate for 48-72 hours.

5. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan

crystals are formed.

6. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

7. Measure the absorbance at 570 nm using a microplate reader.

8. Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC₅₀ value.
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Western Blot Analysis of MEK Phosphorylation
This protocol is to assess the inhibitory effect of G-5555 on the PAK1 signaling pathway by

measuring the phosphorylation of its downstream target, MEK1.

Materials:

Cancer cell line (e.g., H292 non-small cell lung cancer cells).[2]

6-well cell culture plates.

G-5555 stock solution (10 mM in DMSO).

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-MEK1 (S298), anti-total-MEK1, and anti-GAPDH

(loading control).

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

1. Seed cells in 6-well plates and grow to 70-80% confluency.

2. Treat the cells with various concentrations of G-5555 (e.g., 0.1, 1, 10 µM) or DMSO

vehicle control for a specified time (e.g., 2, 6, 24 hours).
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3. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

4. Determine the protein concentration of each lysate using a BCA assay.

5. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

6. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

7. Block the membrane with blocking buffer for 1 hour at room temperature.

8. Incubate the membrane with the primary antibodies overnight at 4°C.

9. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

10. Wash the membrane again with TBST and detect the protein bands using an ECL

substrate and an imaging system.

11. Quantify the band intensities and normalize the phosphorylated MEK1 levels to total

MEK1 and the loading control.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of G-
5555.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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